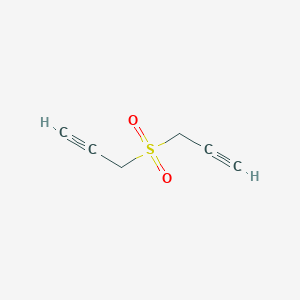
Methyl 6-amino-2,4-dichloro-3-methylbenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 6-amino-2,4-dichloro-3-methylbenzoate is an organic compound with a complex aromatic structure It is characterized by the presence of amino, chloro, and methyl groups attached to a benzoate core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-amino-2,4-dichloro-3-methylbenzoate typically involves multi-step organic reactions. One common method starts with the nitration of 2,4-dichloro-3-methylbenzoic acid, followed by reduction to introduce the amino group. The final step involves esterification to form the methyl ester. Reaction conditions often include the use of strong acids for nitration, reducing agents like hydrogen gas or metal hydrides for reduction, and acidic catalysts for esterification.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The processes are optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality. Solvent recovery and recycling are also integral parts of the industrial process to minimize waste and reduce costs.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 6-amino-2,4-dichloro-3-methylbenzoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The chloro groups can be reduced to form corresponding hydrocarbons.
Substitution: The chloro groups can be substituted with other nucleophiles like hydroxyl or alkoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophilic substitution reactions often use bases like sodium hydroxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Hydrocarbons or amines.
Substitution: Hydroxyl or alkoxy derivatives.
Wissenschaftliche Forschungsanwendungen
Methyl 6-amino-2,4-dichloro-3-methylbenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of Methyl 6-amino-2,4-dichloro-3-methylbenzoate depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of amino and chloro groups allows it to form hydrogen bonds and engage in electrostatic interactions, which are crucial for its bioactivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 6-amino-2,4-dichlorobenzoate
- Methyl 6-amino-3-methylbenzoate
- Methyl 2,4-dichloro-3-methylbenzoate
Uniqueness
Methyl 6-amino-2,4-dichloro-3-methylbenzoate is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and biological properties. The combination of amino, chloro, and methyl groups on the benzoate core allows for a wide range of chemical modifications and applications, making it a versatile compound in research and industry.
Eigenschaften
Molekularformel |
C9H9Cl2NO2 |
|---|---|
Molekulargewicht |
234.08 g/mol |
IUPAC-Name |
methyl 6-amino-2,4-dichloro-3-methylbenzoate |
InChI |
InChI=1S/C9H9Cl2NO2/c1-4-5(10)3-6(12)7(8(4)11)9(13)14-2/h3H,12H2,1-2H3 |
InChI-Schlüssel |
CXZUWBIZEORYCG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C(=C1Cl)C(=O)OC)N)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2S)-2-{[(2S)-1-ethoxy-1-oxopropan-2-yl]amino}-3-methylbutanoicacid](/img/structure/B13509167.png)



![[4-(3,5-dimethyl-1H-pyrazol-1-yl)-3-fluorophenyl]methanolhydrochloride](/img/structure/B13509178.png)
![1-{3-Methyl-2-oxabicyclo[3.1.1]heptan-1-yl}methanamine](/img/structure/B13509186.png)

![rac-methyl(1R,5S,6R)-8-azabicyclo[3.2.1]octane-6-carboxylatehydrochloride](/img/structure/B13509193.png)

![1-[3-(Cyclopentyloxy)phenyl]ethan-1-one](/img/structure/B13509224.png)



